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Compound Name: AZD4694 Precursor

Cat. No.: B10830092

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthetic pathways for the
precursor of AZD4694, a prominent radioligand for positron emission tomography (PET)
imaging of amyloid-p plaques. Given the proprietary nature of specific drug manufacturing
processes, this document outlines a convergent synthetic strategy based on established
chemical principles and literature precedents for analogous diarylpyridine and benzofuran
structures.

Introduction to AZD4694 and its Precursor

AZD4694, chemically known as 2-(2-fluoro-6-(methylamino)-3-pyridyl)benzofuran-5-ol, is a
second-generation 18F-labeled PET tracer used for the in vivo quantification of amyloid-3
deposits in the brain, a hallmark of Alzheimer's disease. The synthesis of the radiolabeled
tracer requires a stable, non-radiolabeled precursor molecule that can be efficiently converted
to the final product in the last step of the synthesis. For the widely used carbon-11 labeled
version, [11C]AZD4694, the immediate precursor is the des-methyl analog, 2-(2-fluoro-6-
amino-3-pyridyl)benzofuran-5-ol, which is prepared via a four-step convergent synthesis.[1] For
the fluorine-18 labeled version, a tosylated precursor is often utilized.[2]

This guide will focus on a proposed convergent synthesis of the core structure, which can then
be adapted to yield the specific precursors required for different radiolabeling approaches.
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Convergent Synthesis Strategy

A convergent synthesis is an efficient strategy for the preparation of complex molecules. For
the AZD4694 precursor, this involves the separate synthesis of two key structural fragments: a
substituted pyridine unit and a benzofuran unit. These fragments are then coupled in a final
step to form the desired product. This approach allows for the parallel synthesis of the building
blocks and generally leads to higher overall yields compared to a linear synthesis.

The two primary fragments for the synthesis of the AZD4694 core are:

e The Pyridine Fragment: A suitably functionalized 2-fluoro-6-aminopyridine derivative. For a
Suzuki cross-coupling reaction, this would typically be a boronic acid or boronic ester
derivative.

o The Benzofuran Fragment: A 2-halobenzofuran-5-ol, which provides the other coupling
partner.
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Coupling and Final Steps
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Part 1: Synthesis of the Pyridine Fragment

The pyridine fragment, a 2-fluoro-6-amino-3-borylated pyridine, can be synthesized from

commercially available starting materials.

Experimental Protocol:

Step 1: Bromination of 2-amino-6-fluoropyridine

e Reaction: 2-amino-6-fluoropyridine is brominated at the 3-position.

o Reagents and Conditions: N-Bromosuccinimide (NBS) in a suitable solvent such as
acetonitrile or dichloromethane at room temperature. The reaction is typically stirred for
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several hours until completion.

o Work-up: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate
solution) and extracted with an organic solvent. The organic layer is washed, dried, and
concentrated. The crude product is purified by column chromatography.

o Expected Yield: 70-85%
Step 2: Borylation of 3-bromo-2-fluoro-6-aminopyridine
e Reaction: The bromide is converted to a boronic ester via a Miyaura borylation reaction.

¢ Reagents and Conditions: Bis(pinacolato)diboron (B2pin2), a palladium catalyst such as
Pd(dppf)CI2, and a base like potassium acetate in an anhydrous solvent (e.g., dioxane or
DMF) under an inert atmosphere. The mixture is heated, typically between 80-100 °C, for
several hours.

o Work-up: The reaction mixture is filtered, and the solvent is removed under reduced
pressure. The residue is then purified by column chromatography.

o Expected Yield: 60-75%
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Part 2: Synthesis of the Benzofuran Fragment

The benzofuran fragment, 2-bromo-benzofuran-5-ol, can be prepared from a commercially

available phenol.

Experimental Protocol:

Step 1: Acylation and Bromination of 4-methoxyphenol

Reaction: 4-methoxyphenol is first acylated and then brominated.

Reagents and Conditions: Friedel-Crafts acylation with chloroacetyl chloride and a Lewis
acid catalyst (e.g., AICI3) in an inert solvent. The resulting ketone is then brominated, for
example, using bromine in acetic acid.

Work-up: The reaction is quenched with water, and the product is extracted. The organic
layer is washed, dried, and concentrated.

Expected Yield: 65-80%

Step 2: Cyclization to form the Benzofuran Ring

Reaction: The a-bromoketone undergoes intramolecular cyclization to form the benzofuran
ring.

Reagents and Conditions: A base such as potassium carbonate or sodium hydroxide in a
solvent like acetone or ethanol, often with heating.

Work-up: The reaction mixture is neutralized, and the product is extracted. The organic
extracts are washed, dried, and concentrated. Purification is typically done by crystallization
or column chromatography.

Expected Yield: 75-90%

Step 3: Demethylation

Reaction: The methyl ether is cleaved to reveal the free hydroxyl group.
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» Reagents and Conditions: A strong Lewis acid such as boron tribromide (BBr3) in an
anhydrous solvent like dichloromethane at low temperature (e.g., -78 °C to room
temperature).

o Work-up: The reaction is carefully quenched with water or methanol, and the product is
extracted. The organic layer is washed, dried, and concentrated. The crude product is
purified.

o Expected Yield: 80-95%
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Part 3: Coupling and Final Steps

The final stage of the synthesis involves the coupling of the two fragments, followed by any
necessary functional group manipulations.

Experimental Protocol:
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Step 4: Suzuki Cross-Coupling

Reaction: The pyridine boronic ester and the bromo-benzofuran are coupled using a Suzuki
reaction.

* Reagents and Conditions: A palladium catalyst (e.g., Pd(PPh3)4 or a more modern catalyst
system), a base (e.g., Na2CO3 or K3P0O4), in a solvent mixture such as dioxane/water or
DMF/water, under an inert atmosphere with heating.

o Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic
solvent. The combined organic layers are washed, dried, and concentrated. The crude
product is purified by column chromatography to yield 2-(2-fluoro-6-aminopyridin-3-
yl)benzofuran-5-ol, the des-methyl precursor for [11C]AZD4694.

o Expected Yield: 50-70%

Quantitative Data Summary
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Precursor for [18F]AZD4694 Synthesis

For the synthesis of [LBF]JAZD4694, a common precursor is the corresponding tosylate of the
des-methylamino alcohol. The synthesis would follow a similar convergent pathway, with the
final steps involving protection of the amine and phenol, followed by tosylation of the
appropriate precursor alcohol. The radiolabeling step would then involve nucleophilic
substitution of the tosylate with [18F]fluoride.

Conclusion

The convergent synthesis outlined in this guide provides a robust and efficient pathway to the
precursor of AZD4694. By synthesizing the core pyridine and benzofuran fragments separately
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and then coupling them, this strategy allows for flexibility and optimization at each step,
ultimately facilitating the production of this important PET radioligand for Alzheimer's disease
research and diagnosis. The specific conditions and yields provided are based on established
literature for similar transformations and serve as a strong foundation for the practical synthesis
of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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